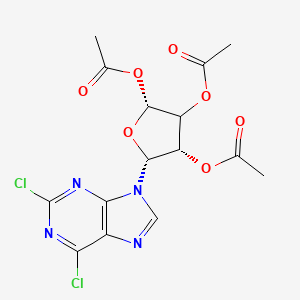
FLAG-Cys
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FLAG-Cys is a peptide that has been modified by the addition of a cysteine residue. This modification is known to exhibit immunogenicity, making it useful in various scientific research applications . The molecular formula of this compound is C44H65N11O21S, and it has a molecular weight of 1116.11 g/mol .
Vorbereitungsmethoden
FLAG-Cys is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc/tBu strategy is commonly employed, where the peptide is assembled on a resin support. The cysteine residue is introduced with its side-chain in the free thiol form or as a disulfide linkage, depending on the desired final product . Industrial production methods involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Chemischer Reaktionen
FLAG-Cys undergoes various chemical reactions, including:
Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Wissenschaftliche Forschungsanwendungen
FLAG-Cys has a wide range of applications in scientific research:
Chemistry: Used as a tag for protein purification and detection.
Biology: Employed in immuno-chemoproteomics for drug target deconvolution.
Medicine: Utilized in the development of fluorescent probes for cancer biomarker detection.
Industry: Applied in the production of peptides and proteins for various biotechnological applications.
Wirkmechanismus
The mechanism of action of FLAG-Cys involves its ability to form disulfide bonds with other cysteine-containing peptides or proteins. This property is exploited in various biochemical assays and purification techniques. The molecular targets include proteins with accessible cysteine residues, and the pathways involved are primarily related to protein-protein interactions and redox reactions .
Vergleich Mit ähnlichen Verbindungen
FLAG-Cys is unique due to its immunogenicity and the presence of a cysteine residue, which allows for specific chemical modifications. Similar compounds include:
FLAG peptide: Lacks the cysteine residue and thus does not form disulfide bonds.
Biotinylated peptides: Used for similar tagging purposes but with different chemical properties.
His-tag peptides: Utilize histidine residues for metal affinity purification. The uniqueness of this compound lies in its ability to form disulfide bonds, making it particularly useful in applications requiring stable protein-protein interactions.
Eigenschaften
Molekularformel |
C44H65N11O21S |
|---|---|
Molekulargewicht |
1116.1 g/mol |
IUPAC-Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C44H65N11O21S/c45-11-3-1-5-23(48-39(70)25(13-20-7-9-21(56)10-8-20)50-36(67)22(47)14-31(57)58)37(68)51-27(16-33(61)62)41(72)53-29(18-35(65)66)43(74)54-28(17-34(63)64)42(73)52-26(15-32(59)60)40(71)49-24(6-2-4-12-46)38(69)55-30(19-77)44(75)76/h7-10,22-30,56,77H,1-6,11-19,45-47H2,(H,48,70)(H,49,71)(H,50,67)(H,51,68)(H,52,73)(H,53,72)(H,54,74)(H,55,69)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,75,76)/t22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
ICCXXHMWPXPQHN-WQXPEFPKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


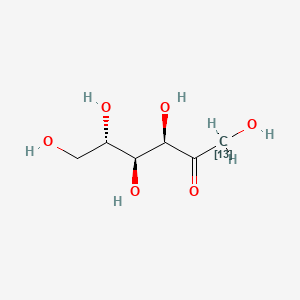
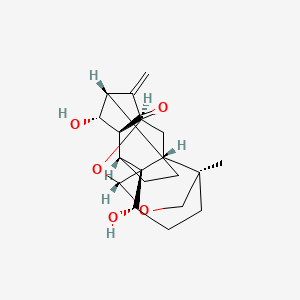
![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)
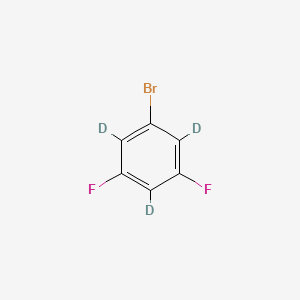
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)

![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)
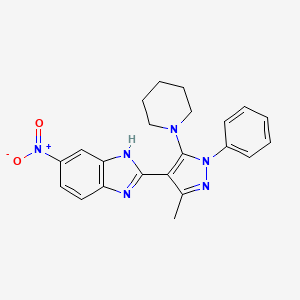
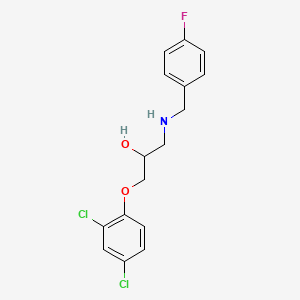
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)


